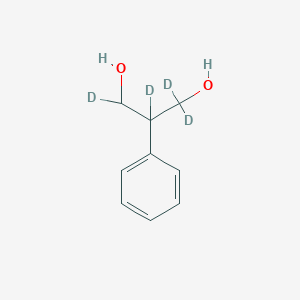
1,1,2,3-Tetradeuterio-2-phenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various biochemical and pharmaceutical applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in research to study metabolic pathways and enzyme reactions due to its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain high throughput and consistency. The use of automated systems ensures precise control over reaction conditions, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol groups into carbonyl groups.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-propanediol-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a labeled substrate in studying enzyme kinetics and metabolic pathways.
Biology: Employed in the study of lipid metabolism and other biochemical processes.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-propanediol-d4 involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal compound for studying enzyme-catalyzed reactions. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases, which play crucial roles in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-propanediol: The non-deuterated form of the compound, used in similar applications but with different stability and reactivity profiles.
1-Phenyl-1,2-ethanediol: Another phenyl-substituted diol with different chemical properties and applications.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar compound with distinct uses in organic synthesis
Uniqueness
2-Phenyl-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
1,1,2,3-tetradeuterio-2-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D,7D2,9D |
InChI-Schlüssel |
BPBDZXFJDMJLIB-ZNAYNQTHSA-N |
Isomerische SMILES |
[2H]C(C([2H])(C1=CC=CC=C1)C([2H])([2H])O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


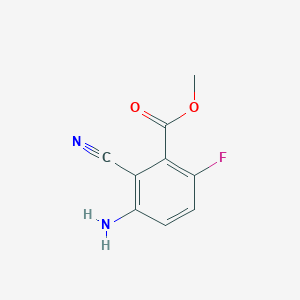
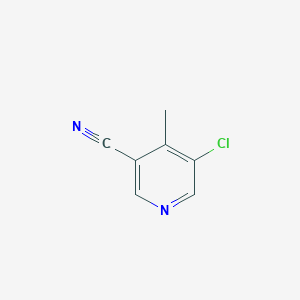
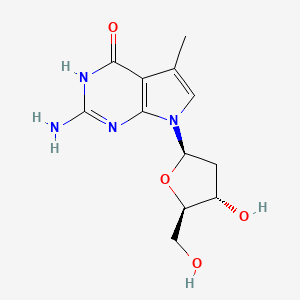
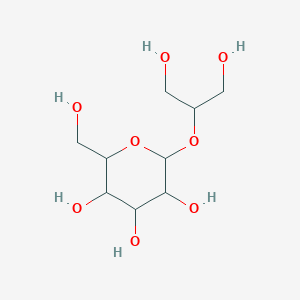
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
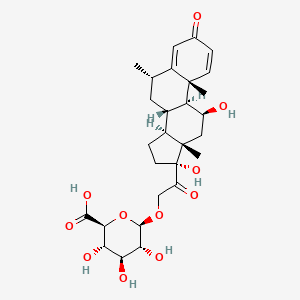
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
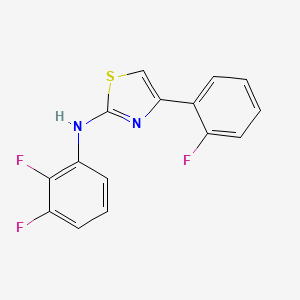
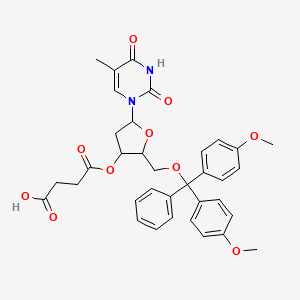
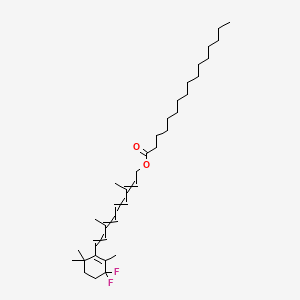
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
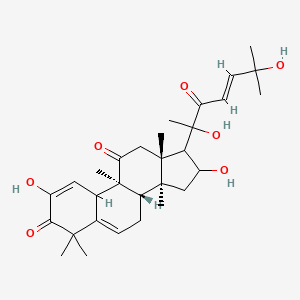
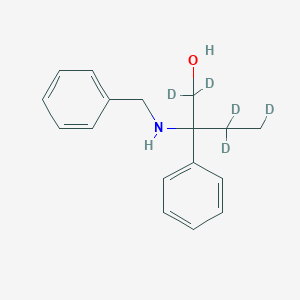
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
